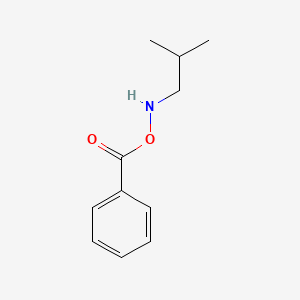
N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester: is an organic compound that serves as an intermediate in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a dichlorobenzoyl moiety, and a glycine benzyl ester. This compound is often used in the synthesis of various biologically active molecules and has applications in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) to form N-Boc-glycine.
Acylation: The protected glycine is then acylated with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine (TEA) to form N-Boc-N-(2,5-dichlorobenzoyl)glycine.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester can undergo oxidation reactions, particularly at the benzyl ester moiety, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, typically using reagents like trifluoroacetic acid (TFA) or hydrogenation catalysts.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Trifluoroacetic acid (TFA) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Deprotected amines.
Substitution: Substituted benzoyl derivatives.
科学研究应用
Chemistry: N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of peptide-based drugs and other bioactive compounds.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It can be incorporated into peptide sequences to investigate the effects of specific modifications on biological activity.
Medicine: The compound is utilized in medicinal chemistry for the development of new therapeutic agents
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, dyes, and polymers. It is also used in the development of new materials with unique properties.
作用机制
The mechanism of action of N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester is primarily related to its role as a protecting group and intermediate in organic synthesis The Boc group provides stability to the amine functionality, preventing unwanted side reactions during synthetic transformations
Molecular Targets and Pathways:
Protecting Group: The Boc group protects the amine functionality, allowing for selective deprotection under mild acidic conditions.
Reactive Intermediate:
相似化合物的比较
N-Boc-glycine Benzyl Ester: Similar in structure but lacks the dichlorobenzoyl moiety.
N-Boc-N-(4-chlorobenzoyl)glycine Benzyl Ester: Contains a single chlorine atom on the benzoyl group.
N-Boc-N-(2,4-dichlorobenzoyl)glycine Benzyl Ester: Chlorine atoms are positioned differently on the benzoyl group.
Uniqueness: N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester is unique due to the specific positioning of the chlorine atoms on the benzoyl group, which can influence its reactivity and the types of chemical transformations it can undergo
属性
分子式 |
C21H21Cl2NO5 |
|---|---|
分子量 |
438.3 g/mol |
IUPAC 名称 |
benzyl 2-[(2,5-dichlorobenzoyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C21H21Cl2NO5/c1-21(2,3)29-20(27)24(19(26)16-11-15(22)9-10-17(16)23)12-18(25)28-13-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3 |
InChI 键 |
ZRPVCMVFSGTTLH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CC(=O)OCC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)






![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)



